Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate
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Overview
Description
Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of ethyl pyrazine-2-carboxylate with bromine and chlorine under controlled conditions to introduce the respective halogen atoms at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyrazine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the interacting molecules .
Comparison with Similar Compounds
- Ethyl 3-bromo-6-chloro-2-pyridinecarboxylate
- Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate
- Methyl 5-chloro-2-pyrazinecarboxylate
Comparison: this compound is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which can significantly influence its reactivity and biological activity compared to similar compounds. The specific positioning of these halogens can affect the compound’s ability to participate in various chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C7H6BrClN2O2 |
---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
ethyl 3-bromo-6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(8)10-3-4(9)11-5/h3H,2H2,1H3 |
InChI Key |
MIGMBBZQXVJAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1Br)Cl |
Origin of Product |
United States |
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